Metoprolol

Description

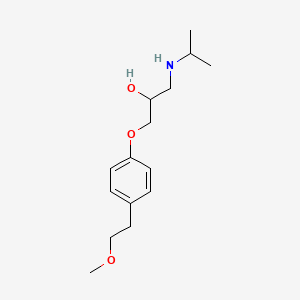

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023309 | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398ºC (estimate) | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51384-51-1, 37350-58-6 | |

| Record name | Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Metoprolol in Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cornerstone in cardiovascular therapeutics, exerts its primary clinical effects through selective antagonism of the β1-adrenergic receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, delving into its molecular interactions, downstream signaling cascades, and the consequential physiological effects that underpin its utility in treating a range of cardiovascular diseases, including hypertension, angina pectoris, heart failure, and myocardial infarction. We will explore the quantitative aspects of its receptor affinity and clinical efficacy, detail key experimental protocols for its study, and provide visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a cardioselective β-adrenergic antagonist that has been a mainstay in the management of cardiovascular diseases for decades.[1] Its therapeutic efficacy stems from its ability to competitively block the effects of endogenous catecholamines, such as adrenaline and noradrenaline, at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[2] This selective blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's workload and oxygen demand.[1] This guide will provide a detailed examination of the molecular and cellular mechanisms through which this compound confers its cardioprotective effects.

Pharmacodynamics: The Molecular Basis of Action

The principal mechanism of this compound is its competitive, selective inhibition of β1-adrenergic receptors.[3] This selectivity is dose-dependent, with higher concentrations leading to some antagonism of β2-adrenergic receptors.[2]

Receptor Binding and Selectivity

This compound exhibits a significantly higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as bronchoconstriction, which can be mediated by β2-receptor blockade in the lungs. The binding affinity is stereospecific, with the S-enantiomer being significantly more potent than the R-enantiomer.

Table 1: this compound Binding Affinity (Ki) for β-Adrenergic Receptors

| Receptor Subtype | Ligand | -log Ki (M) | Ki (nM) | Selectivity (β1 vs. β2) |

| β1-adrenoceptor | S-metoprolol | 7.73 ± 0.10 | ~18.6 | ~28.8-fold |

| β2-adrenoceptor | S-metoprolol | 6.28 ± 0.06 | ~525 | |

| β1-adrenoceptor | R-metoprolol | 5.00 ± 0.06 | ~10,000 | ~3.0-fold |

| β2-adrenoceptor | R-metoprolol | 4.52 ± 0.09 | ~30,200 |

Data compiled from in vitro studies using guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2) membranes.

Downstream Signaling Pathways

In cardiomyocytes, β1-adrenergic receptor activation by catecholamines stimulates the Gs alpha subunit of its associated G-protein. This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several key intracellular proteins involved in cardiac function, including L-type calcium channels, phospholamban, and troponin I. This cascade results in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. This compound, by blocking the initial step of this cascade, effectively attenuates these downstream effects.

Chronic sympathetic stimulation contributes to maladaptive cardiac remodeling. This compound has been shown to mitigate this process. One proposed mechanism involves the A-Kinase Anchoring Protein 5 (AKAP5). AKAP5 acts as a scaffold protein, organizing signaling complexes that include PKA and the phosphatase calcineurin (also known as Protein Phosphatase 2B or PP2B). By influencing the localization and activity of these enzymes, AKAP5 plays a role in regulating calcium signaling and gene transcription involved in cardiac hypertrophy and fibrosis. This compound may exert some of its anti-remodeling effects by modulating the expression and interactions of the AKAP5 signaling complex.

Clinical Efficacy in Cardiovascular Diseases: Quantitative Outcomes

The clinical benefits of this compound are well-documented across a spectrum of cardiovascular conditions. The following tables summarize key quantitative outcomes from major clinical trials.

Heart Failure

The this compound CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) demonstrated a significant reduction in mortality and hospitalizations in patients with chronic heart failure.

Table 2: Key Outcomes of the MERIT-HF Trial

| Outcome | This compound CR/XL Group | Placebo Group | Relative Risk Reduction | p-value |

| All-Cause Mortality | 7.2% (annual rate) | 11.0% (annual rate) | 34% | 0.00009 |

| Cardiovascular Mortality | 128 deaths | 203 deaths | 38% | <0.001 |

| Sudden Death | 79 deaths | 132 deaths | 41% | <0.001 |

| Death due to Worsening Heart Failure | 30 deaths | 58 deaths | 49% | <0.001 |

| All-Cause Mortality or All-Cause Hospitalization (first event) | 641 events | 767 events | 19% | <0.001 |

Data from the MERIT-HF Study Group.

Cardiac Remodeling

The REversal of VEntricular Remodeling with Toprol-XL (REVERT) trial showed that this compound can reverse left ventricular remodeling in asymptomatic patients with systolic dysfunction.

Table 3: Key Outcomes of the REVERT Trial (12-month follow-up)

| Parameter | Placebo Group (Change from Baseline) | This compound 50 mg Group (Change from Baseline) | This compound 200 mg Group (Change from Baseline) | p-value (vs. Placebo) |

| LV End-Systolic Volume Index (mL/m²) | -3.7 | -7.6 | -14.5 | 0.34 (50mg), 0.009 (200mg) |

| LV Ejection Fraction (%) | 0.0 | +3.9 | +6.2 | 0.032 (50mg), <0.001 (200mg) |

| Heart Rate (bpm) | -3 | -8 | -12 | <0.05 for both doses |

Data from the REVERT Study Group.

Hypertension

This compound is effective in lowering blood pressure in patients with primary hypertension.

Table 4: Effects of this compound on Blood Pressure in Hypertensive Patients

| This compound Daily Dose | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) |

| 100 mg - 450 mg | 10 - 20 | 5 - 10 |

| 25, 100, or 400 mg (extended-release) | 6 - 8 (placebo-corrected) | 4 - 7 (placebo-corrected) |

Data compiled from multiple clinical studies.

Detailed Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues rich in the desired receptor subtype (e.g., guinea pig heart ventricle for β1, guinea pig soleus muscle for β2) are homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membrane fraction. The pellet is washed and resuspended in assay buffer.

-

-

Competition Binding Assay:

-

A constant concentration of a non-selective radioligand (e.g., [¹²⁵I]-(S)-pindolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitor constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.

-

PKA Activity Assay in Cardiomyocytes

This protocol measures the effect of this compound on PKA activity in response to β-adrenergic stimulation.

Methodology:

-

Cardiomyocyte Culture and Treatment:

-

Neonatal rat ventricular myocytes are isolated and cultured.

-

Cells are pre-treated with varying concentrations of this compound for a specified time.

-

Cells are then stimulated with a β-adrenergic agonist (e.g., isoproterenol) to activate the cAMP-PKA pathway.

-

-

Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA assay.

-

-

Western Blot Analysis of PKA Substrate Phosphorylation:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of PKA substrates (e.g., phospho-phospholamban at Ser16, phospho-troponin I at Ser22/23).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and imaged.

-

-

Data Analysis:

-

The intensity of the phosphorylated protein bands is quantified using densitometry software.

-

The phosphorylation levels are normalized to the total amount of the respective protein or a loading control (e.g., GAPDH).

-

The effect of this compound on isoproterenol-induced PKA substrate phosphorylation is then determined.

-

Animal Model of Myocardial Infarction and Cardiac Remodeling

This protocol describes the induction of myocardial infarction in rats to study the effects of this compound on cardiac remodeling.

Methodology:

-

Surgical Procedure (LAD Ligation):

-

Male Sprague-Dawley or Wistar rats are anesthetized and ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.

-

The chest is closed, and the animal is allowed to recover.

-

-

This compound Treatment:

-

Rats are randomly assigned to receive this compound (administered orally or via osmotic mini-pumps) or a vehicle control.

-

Treatment is initiated at a specified time post-ligation and continued for the duration of the study (e.g., several weeks).

-

-

Assessment of Cardiac Function and Remodeling:

-

Echocardiography is performed at baseline and at various time points post-infarction to assess left ventricular dimensions (e.g., end-diastolic and end-systolic diameters) and function (e.g., ejection fraction, fractional shortening).

-

-

Histological and Molecular Analysis:

-

At the end of the study, hearts are harvested.

-

Infarct size can be determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Histological analysis (e.g., Masson's trichrome staining) is used to assess fibrosis.

-

Molecular markers of hypertrophy and fibrosis can be quantified using techniques such as quantitative PCR or Western blotting.

-

Conclusion

This compound's mechanism of action is centered on its selective antagonism of β1-adrenergic receptors in the heart. This targeted blockade of the catecholamine-driven signaling cascade leads to a reduction in heart rate, myocardial contractility, and blood pressure. These primary effects translate into significant clinical benefits in a variety of cardiovascular diseases, including improved survival in heart failure and reversal of maladaptive cardiac remodeling. The in-depth understanding of its molecular interactions and downstream signaling pathways, supported by robust quantitative data from clinical trials and detailed experimental protocols, solidifies this compound's role as a fundamental tool in cardiovascular medicine and provides a framework for the development of future cardiac therapies.

References

The Stereochemical Nuances of Metoprolol: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of its Enantiomers

A Technical Guide for Researchers and Drug Development Professionals

Metoprolol (B1676517), a widely prescribed beta-1-selective adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-metoprolol, the drug's therapeutic action and metabolic fate are intricately linked to its stereochemistry. This technical guide provides an in-depth exploration of the distinct pharmacokinetic and pharmacodynamic profiles of this compound enantiomers, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics: A Tale of Two Enantiomers

The disposition of this compound in the body is a clear demonstration of stereoselectivity, primarily driven by its metabolism. The two enantiomers exhibit significant differences in their plasma concentrations, rates of metabolism, and overall exposure, largely influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.

Stereoselective Metabolism

This compound is extensively metabolized in the liver, with the major metabolic pathways being O-demethylation and α-hydroxylation, both of which are predominantly mediated by the CYP2D6 enzyme. This enzymatic process shows a clear preference for one enantiomer over the other. In individuals with normal or rapid CYP2D6 activity (Extensive and Ultrarapid Metabolizers), there is a preferential metabolism of (R)-metoprolol.[[“]] This leads to a higher systemic exposure of the more pharmacologically active (S)-enantiomer.

Influence of CYP2D6 Phenotype

The genetic variability of the CYP2D6 gene gives rise to distinct patient populations with varying metabolic capacities, categorized as Ultrarapid Metabolizers (UM), Extensive Metabolizers (EM), Intermediate Metabolizers (IM), and Poor Metabolizers (PM). This genetic polymorphism has a profound impact on the pharmacokinetic profiles of this compound enantiomers.

In Poor Metabolizers, who have deficient CYP2D6 activity, the stereoselective metabolism is diminished, resulting in significantly higher plasma concentrations and prolonged elimination half-lives for both enantiomers compared to Extensive Metabolizers.[2] Conversely, Ultrarapid Metabolizers exhibit enhanced clearance of both enantiomers, leading to lower systemic exposure.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Different CYP2D6 Phenotypes Following a Single Oral Dose of Racemic this compound

| CYP2D6 Phenotype | Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Apparent Oral Clearance (CL/F) (L/h) |

| Ultrarapid Metabolizer (UM) | (S)-Metoprolol | - | - | 190 ± 99[2] | - | - |

| (R)-Metoprolol | - | - | 127 ± 72[2] | - | - | |

| Extensive Metabolizer (EM) | (S)-Metoprolol | - | - | 366 ± 158[2] | ~3.5 | - |

| (R)-Metoprolol | - | - | 261 ± 126 | ~3.5 | - | |

| Intermediate Metabolizer (IM) | (S)-Metoprolol | - | - | - | - | - |

| (R)-Metoprolol | - | - | - | - | - | |

| Poor Metabolizer (PM) | (S)-Metoprolol | - | - | 1804 ± 300 | ~7.5 | - |

| (R)-Metoprolol | - | - | 1746 ± 319 | ~7.5 | - |

Note: Data is presented as mean ± SD where available. Some values are not available in the literature and are denoted by "-".

Pharmacodynamics: The Dominance of the (S)-Enantiomer

The therapeutic effects of this compound are primarily attributed to its blockade of beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This beta-blocking activity is almost exclusively associated with the (S)-enantiomer.

Receptor Binding Affinity and Potency

In vitro studies have demonstrated that (S)-metoprolol has a significantly higher affinity for beta-1 adrenergic receptors compared to (R)-metoprolol. The beta-1 blocking potency of the (S)-enantiomer is reported to be approximately 33 to 500 times greater than that of the (R)-enantiomer. In contrast, the (R)-enantiomer shows a slightly higher affinity for beta-2 adrenergic receptors, although its overall beta-blocking activity is considered clinically insignificant at therapeutic doses.

Clinical Effects on Heart Rate and Blood Pressure

Clinical studies in humans have confirmed the dominant role of (S)-metoprolol in the pharmacodynamic effects of the racemic mixture. Studies comparing the administration of pure (S)-metoprolol to racemic this compound have shown that (S)-metoprolol at half the dose of the racemate can achieve a comparable reduction in heart rate and blood pressure. This underscores the fact that the (R)-enantiomer contributes minimally to the therapeutic efficacy of this compound.

The concentrations of (S)-metoprolol required to achieve a half-maximal reduction in exercise-induced heart rate are significantly lower than those of (R)-metoprolol across all CYP2D6 phenotypes. However, due to the higher plasma concentrations in Poor Metabolizers, even the lower potency (R)-enantiomer can contribute to the overall beta-blockade in this population.

Table 2: Pharmacodynamic Properties of this compound Enantiomers

| Parameter | (S)-Metoprolol | (R)-Metoprolol | Reference |

| Beta-1 Receptor Affinity (Ki) | High | Low | |

| Beta-1 Blocking Potency Ratio (S:R) | ~33-500 : 1 | 1 | |

| Effect on Heart Rate | Significant Reduction | Minimal Reduction | |

| Effect on Blood Pressure | Significant Reduction | Minimal Reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound enantiomers.

Chiral Separation and Quantification of this compound Enantiomers in Plasma by HPLC

Objective: To separate and quantify the concentrations of (R)- and (S)-metoprolol in human plasma samples.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of human plasma, add an internal standard (e.g., a structurally similar beta-blocker not present in the sample).

-

Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the this compound enantiomers and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

HPLC System: A standard high-performance liquid chromatography system equipped with a UV or fluorescence detector.

-

Chiral Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition is hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a wavelength of 275 nm or fluorescence detection with excitation at 275 nm and emission at 300 nm for enhanced sensitivity.

-

Quantification: Create a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the corresponding concentration of the enantiomer standards. Determine the concentrations of (R)- and (S)-metoprolol in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Beta-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-metoprolol for the beta-1 adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in beta-1 adrenergic receptors (e.g., rat heart ventricles) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein).

-

Add a fixed concentration of a radiolabeled beta-1 adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) to all tubes.

-

To separate tubes, add increasing concentrations of either (R)-metoprolol or (S)-metoprolol (the "competitor").

-

Include tubes for determining "total binding" (only radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like propranolol).

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter or a gamma counter, depending on the radioisotope used.

-

-

Data Analysis:

-

Calculate the "specific binding" at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the binding affinity (Ki) of each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Metabolic pathway of racemic this compound.

Caption: Beta-1 adrenergic receptor signaling pathway and the site of action of (S)-metoprolol.

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

Conclusion

The pharmacokinetics and pharmacodynamics of this compound are profoundly influenced by its stereochemistry. The (S)-enantiomer is the primary contributor to the drug's therapeutic beta-blocking effects, while the (R)-enantiomer is less active and is preferentially metabolized by CYP2D6 in most individuals. The genetic polymorphism of CYP2D6 further modulates the pharmacokinetic variability between the enantiomers, impacting their systemic exposure and, consequently, their clinical effects. A thorough understanding of these stereoselective differences is crucial for optimizing this compound therapy, particularly in the context of personalized medicine, and for the development of future cardiovascular drugs. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals in this field.

References

Stereochemistry and Pharmacological Activity of Metoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed beta-1 selective adrenoceptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its profound implications for the drug's pharmacological activity. It delves into the differential pharmacodynamics and pharmacokinetics of the individual enantiomers, supported by quantitative data from key studies. Detailed experimental protocols for the characterization of this compound's stereoselective properties are provided, along with visualizations of the relevant signaling pathway and a typical experimental workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction: The Significance of Chirality in this compound's Action

This compound is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its therapeutic effect is primarily attributed to its ability to selectively block β1-adrenergic receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] However, the pharmacological activity of this compound is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, resulting in two enantiomers, (S)-metoprolol and (R)-metoprolol, which exhibit distinct pharmacological profiles.

The vast majority of the desired β1-blocking activity resides in the (S)-enantiomer, while the (R)-enantiomer is significantly less potent at this receptor.[2][3][4] Conversely, the (R)-enantiomer has a higher relative affinity for β2-adrenoceptors. This stereoselectivity extends to its metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. The differential metabolism can lead to varying plasma concentrations of the active and less active enantiomers, influencing the drug's efficacy and side-effect profile in different patient populations. Understanding the stereochemical nuances of this compound is therefore critical for optimizing its therapeutic use and for the development of future cardiovascular drugs.

Stereoselective Pharmacodynamics

The interaction of this compound enantiomers with their target receptors is highly stereospecific. The (S)-enantiomer is the eutomer, possessing a much greater affinity and potency for the β1-adrenergic receptor compared to the (R)-enantiomer (the distomer).

Receptor Binding Affinity

Radioligand binding assays have been instrumental in quantifying the differential affinity of this compound enantiomers for β1- and β2-adrenoceptors. Studies have consistently shown that (S)-metoprolol binds to β1-receptors with significantly higher affinity than (R)-metoprolol.

Functional Potency

The difference in binding affinity translates to a marked difference in functional potency. In vivo studies in animal models have demonstrated the superior β1-blocking potency of the (S)-enantiomer.

Data Presentation: Quantitative Comparison of this compound Enantiomers

The following tables summarize the quantitative data on the pharmacodynamic and pharmacokinetic properties of (S)- and (R)-metoprolol.

Table 1: Stereoselective Receptor Binding Affinity of this compound Enantiomers

| Enantiomer | Receptor | -log Ki (M) | Ki (nM) | S/R Affinity Ratio |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 | 18.6 | ~540 |

| (R)-Metoprolol | β1 | 5.00 ± 0.06 | 10,000 | |

| (S)-Metoprolol | β2 | 6.28 ± 0.06 | 525 | ~60 |

| (R)-Metoprolol | β2 | 4.52 ± 0.09 | 30,200 |

Data from Wahlund et al. (1990) obtained from competition binding experiments in guinea-pig left ventricular free wall (β1) and soleus muscle (β2) membranes.

Table 2: In Vivo β1-Adrenoceptor Blocking Potency of this compound Enantiomers in Anesthetized Cats

| Enantiomer | -log ED50 (µmol/kg) | ED50 (µmol/kg) |

| (S)-Metoprolol | 7.04 ± 0.16 | 0.091 |

| (R)-Metoprolol | 4.65 ± 0.16 | 22.4 |

ED50 is the intravenous dose causing a 50% reduction in the heart rate response to sympathetic nerve stimulation. Data from Wahlund et al. (1990).

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Volunteers after Oral Administration of Racemic this compound

| Enantiomer | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| (S)-Metoprolol | 100 | 103 ± 46 | 2.1 ± 0.6 | 652 ± 334 | 3.2 ± 0.6 |

| (R)-Metoprolol | 100 | 79 ± 37 | 2.1 ± 0.6 | 499 ± 262 | 3.1 ± 0.6 |

| (S)-Metoprolol | 200 | 239.9 ± 129.4 | 2.0 | 1792.8 ± 1039.6 | 3.7 ± 0.8 |

| (R)-Metoprolol | 200 | 175.4 ± 88.9 | 2.0 | 1292.5 ± 729.9 | 3.6 ± 0.8 |

Data are presented as mean ± SD. Data compiled from various clinical pharmacokinetic studies.

Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the β1-adrenergic receptor signaling pathway in cardiac myocytes. The binding of an agonist (like norepinephrine) to the β1-receptor activates a cascade involving a Gs-protein, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to increased heart rate and contractility. (S)-metoprolol effectively blocks this pathway at the receptor level.

Caption: β1-adrenergic receptor signaling pathway and the inhibitory action of (S)-metoprolol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stereoselective pharmacology of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is for determining the binding affinity (Ki) of (S)- and (R)-metoprolol for β1- and β2-adrenoceptors using a competition binding assay.

-

Materials:

-

Membrane preparations from tissues rich in β1-receptors (e.g., guinea-pig left ventricular free wall) and β2-receptors (e.g., guinea-pig soleus muscle).

-

Radioligand: [¹²⁵I]-iodocyanopindolol ([¹²⁵I]-CYP).

-

Non-labeled ligands: (S)-metoprolol, (R)-metoprolol, and a non-selective beta-blocker for determining non-specific binding (e.g., propranolol).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. Finally, resuspend the pellet in binding buffer containing a cryoprotectant and store at -80°C until use. Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

-

Total Binding: Membrane preparation (50-120 µg protein), [¹²⁵I]-CYP (at a concentration near its Kd, e.g., 50 pM), and binding buffer.

-

Non-specific Binding: Membrane preparation, [¹²⁵I]-CYP, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Competition Binding: Membrane preparation, [¹²⁵I]-CYP, and varying concentrations of (S)- or (R)-metoprolol (e.g., 10⁻¹⁰ to 10⁻³ M).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Enantioselective Analysis by HPLC

This protocol describes the quantification of (S)- and (R)-metoprolol in human plasma using solid-phase extraction (SPE) followed by chiral High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Materials:

-

Human plasma samples.

-

Internal standard (e.g., a structurally similar beta-blocker).

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).

-

Methanol (B129727), acetonitrile (B52724) (HPLC grade).

-

Ammonium acetate, diethylamine (B46881).

-

Chiral HPLC column (e.g., CHIRALCEL OD-RH).

-

HPLC system with a fluorescence detector.

-

-

Procedure:

-

Sample Preparation (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with internal standard and diluted with a weak acid).

-

Wash the cartridge with a weak acidic solution and then with methanol to remove interferences.

-

Elute the analytes with a methanolic solution of ammonia.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: CHIRALCEL OD-RH (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 0.2% diethylamine in water) and acetonitrile in a gradient or isocratic mode.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 229 nm and emission at 298 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration. Determine the concentration of (S)- and (R)-metoprolol in the plasma samples from the calibration curve.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the stereoselective investigation of a chiral drug like this compound.

Caption: A generalized experimental workflow for the stereoselective evaluation of this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its pharmacological activity. The (S)-enantiomer is responsible for the vast majority of the drug's therapeutic β1-blocking effects, while the (R)-enantiomer is significantly less active at this receptor and may contribute to off-target effects. The stereoselective metabolism of this compound further underscores the importance of considering the individual enantiomers. A thorough understanding of these stereochemical principles, facilitated by the experimental approaches detailed in this guide, is essential for the rational use of this compound and for the design of new, more selective cardiovascular therapies. This guide provides a foundational resource for researchers and drug development professionals to delve into the intricate relationship between stereochemistry and the pharmacological action of this compound.

References

- 1. Clinical Pharmacokinetics of this compound: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacodynamic properties of this compound in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Preclinical Pharmacokinetics of Metoprolol Succinate and Tartrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. It is available in two primary salt forms: this compound succinate (B1194679), an extended-release formulation, and this compound tartrate, an immediate-release formulation. The choice between these salts is largely dictated by the desired pharmacokinetic profile for a given clinical indication. While their clinical pharmacology is well-documented, a comprehensive understanding of their comparative pharmacokinetics in preclinical models is crucial for researchers and professionals involved in drug development and discovery. This technical guide provides a detailed comparative analysis of the pharmacokinetics of this compound succinate and this compound tartrate in key preclinical species, focusing on quantitative data and experimental methodologies.

Comparative Pharmacokinetics in Preclinical Models

The fundamental difference in the pharmacokinetic profiles of this compound succinate and this compound tartrate stems from their formulation-driven release mechanisms. This compound succinate is designed for extended-release, leading to a more sustained plasma concentration over a 24-hour period, while this compound tartrate's immediate-release nature results in more rapid absorption and subsequent elimination, necessitating more frequent dosing.[1][[“]] This distinction is a critical factor in both clinical use and preclinical study design.

Pharmacokinetics in Canine Models (Beagle Dogs)

Beagle dogs are a commonly used non-rodent species in preclinical drug development due to their physiological similarities to humans.

This compound Tartrate:

A study involving the oral administration of a 50 mg this compound tartrate tablet to Beagle dogs revealed a rapid absorption profile. The peak plasma concentration (Cmax) was reached at approximately 0.96 hours (Tmax), with an average Cmax of 349.12 ng/mL. The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) was 919.88 ng·h/mL.[3]

This compound Succinate (Modified-Release Formulation):

A study investigating various modified-release this compound formulations in Beagle dogs provides insights into the expected pharmacokinetic profile of an extended-release product like this compound succinate. While direct Cmax and Tmax values were not presented in a simple tabular format, the study characterized the absorption kinetics as a sequential zero- and first-order process, indicative of a prolonged drug release and absorption phase compared to an immediate-release formulation.[4][5] This extended absorption is designed to reduce the peak-to-trough fluctuations in plasma concentration.

| Parameter | This compound Tartrate (50 mg) |

| Animal Model | Beagle Dogs |

| Cmax (ng/mL) | 349.12 ± 78.04 |

| Tmax (h) | 0.96 ± 0.33 |

| AUC0-t (ng·h/mL) | 919.88 ± 195.67 |

| Half-life (t1/2) (h) | 1.73 ± 0.49 |

Table 1: Pharmacokinetic Parameters of this compound Tartrate in Beagle Dogs. Data are presented as mean ± standard deviation.

Pharmacokinetics in Rodent Models (Rats)

Rats are a frequently used rodent model for early pharmacokinetic screening.

This compound Tartrate:

In a study using male Sprague-Dawley rats administered a 5 mg/kg oral dose of this compound tartrate, significant variations in pharmacokinetic parameters were observed depending on the blood sampling site. For instance, jugular vein cannulation resulted in a Cmax of 170.0 ng/mL, while sampling from the tail vein yielded a much lower Cmax of 39.3 ng/mL. This highlights a critical methodological consideration in preclinical rat studies. The half-life was found to be approximately 1.6 to 2.4 hours, depending on the sampling site.

This compound Succinate:

A study in male Wistar rats with a 30 mg/kg oral dose of this compound succinate reported a Cmax of 1526.34 ng/mL, a Tmax of 4.0 hours, and an AUC0-t of 10452.16 ng·h/mL. The terminal half-life was approximately 3.9 hours. The delayed Tmax and longer half-life compared to the tartrate salt are consistent with the extended-release properties of the succinate formulation.

| Parameter | This compound Tartrate (5 mg/kg) | This compound Succinate (30 mg/kg) |

| Animal Model | Sprague-Dawley Rats | Wistar Rats |

| Cmax (ng/mL) | 170.0 ± 25.5 (Jugular Vein) | 1526.34 ± 185.42 |

| Tmax (h) | 1.3 ± 0.4 (Jugular Vein) | 4.00 ± 0.00 |

| AUC0-t (ng·h/mL) | 154.0 ± 18.9 (Jugular Vein) | 10452.16 ± 1254.36 |

| Half-life (t1/2) (h) | 1.6 ± 0.1 (Jugular Vein) | 3.90 ± 0.45 |

Table 2: Pharmacokinetic Parameters of this compound Salts in Rats. Data are presented as mean ± standard deviation. Note the significant impact of blood sampling site on this compound tartrate parameters.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to the reliability and reproducibility of preclinical pharmacokinetic studies.

Canine Oral Dosing and Sampling Protocol (this compound Tartrate)

-

Animal Model: Six healthy male Beagle dogs.

-

Housing: Fasted for 12 hours prior to dosing with free access to water.

-

Dose Administration: A single oral dose of 50 mg this compound tartrate tablets.

-

Blood Sampling:

-

Site: Forelimb vein.

-

Volume: 2 mL per sample.

-

Timepoints: 0 (predose), 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, and 600 minutes post-dose.

-

Anticoagulant: Heparin.

-

-

Sample Processing: Plasma separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rat Oral Dosing and Sampling Protocol (this compound Tartrate)

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with overnight fasting before the study.

-

Dose Administration: A single oral gavage of 5 mg/kg this compound tartrate in normal saline.

-

Blood Sampling:

-

Sites (Parallel Groups): Jugular vein, femoral vein, retro-orbital plexus, tail vein, and saphenous vein.

-

Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

-

-

Sample Processing: Blood collected into tubes containing an anticoagulant, centrifuged to obtain plasma, and stored frozen until analysis.

-

Analytical Method: LC-MS/MS.

Rat Oral Dosing and Sampling Protocol (this compound Succinate)

-

Animal Model: Male Wistar rats.

-

Housing: Standard laboratory conditions.

-

Dose Administration: A single oral dose of 30 mg/kg this compound succinate suspended in 1% sodium carboxymethyl cellulose (B213188) (SCMC).

-

Blood Sampling:

-

Site: Retro-orbital plexus.

-

Volume: Approximately 100 µL.

-

Timepoints: 0.16, 0.33, 0.50, 1, 2, 3, 4, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Plasma separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Workflows

Conclusion

The preclinical pharmacokinetic data clearly illustrate the distinct profiles of this compound succinate and this compound tartrate, driven by their respective extended-release and immediate-release formulations. In both canine and rodent models, the tartrate salt exhibits rapid absorption with an early Tmax, while the succinate salt (or comparable modified-release formulations) demonstrates a delayed Tmax and a more prolonged plasma concentration profile. These preclinical findings are essential for informing dose selection, study design, and the interpretation of efficacy and toxicology studies in the development of new chemical entities that may be formulated as either immediate or extended-release products. The detailed experimental protocols provided herein offer a valuable resource for ensuring consistency and comparability across future preclinical investigations.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Metoprolol and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a cornerstone in the management of cardiovascular diseases, represents a significant milestone in the development of β-adrenergic receptor antagonists. Its discovery and subsequent chemical synthesis paved the way for a deeper understanding of β-receptor pharmacology and the development of a class of drugs that have saved countless lives. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound and its analogues. It delves into detailed experimental protocols for key synthetic routes, presents quantitative pharmacological data for structure-activity relationship analysis, and visualizes complex pathways and workflows to facilitate understanding.

Introduction: The Dawn of a New Era in Cardiovascular Medicine

The journey to this compound began with the groundbreaking work of Sir James Black, who conceptualized and developed the first clinically successful β-blocker, propranolol, in the 1960s. This pioneering work, which earned him the Nobel Prize in Medicine in 1988, established the therapeutic potential of blocking β-adrenergic receptors to alleviate the symptoms of angina pectoris and other cardiovascular ailments. However, the non-selective nature of propranolol, which blocks both β1 and β2 receptors, led to undesirable side effects such as bronchoconstriction in asthmatic patients. This created a clear need for a cardioselective β-blocker that would primarily target the β1 receptors located in the heart muscle.

In 1969, scientists at the Swedish pharmaceutical company Hässle (a subsidiary of Astra, now AstraZeneca) successfully synthesized a series of phenoxypropanolamine derivatives with the aim of achieving this cardioselectivity. Among them, this compound emerged as a promising candidate, demonstrating a significantly higher affinity for β1 receptors over β2 receptors. It was first patented in 1970 and received approval for medical use in 1978. [cite: ] Today, this compound is on the World Health Organization's List of Essential Medicines and remains one of the most widely prescribed medications globally.

Mechanism of Action: A Selective Blockade

This compound is a competitive antagonist at the β1-adrenergic receptor. In the heart, stimulation of β1 receptors by endogenous catecholamines like adrenaline and noradrenaline triggers a signaling cascade that increases heart rate, myocardial contractility, and conduction velocity. This compound exerts its therapeutic effects by competitively inhibiting the binding of these catecholamines to the β1 receptors, thereby dampening the sympathetic nervous system's influence on the heart.

The downstream signaling pathway involves the Gs protein-coupled β1-adrenergic receptor. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to an increase in intracellular calcium concentration and subsequently enhanced cardiac function. By blocking the initial step of this cascade, this compound effectively reduces cAMP production and PKA activity, resulting in a decrease in heart rate, blood pressure, and myocardial oxygen demand.

Synthesis of this compound: Key Methodologies

The chemical synthesis of this compound has evolved since its inception, with various methods developed to improve yield, enantioselectivity, and cost-effectiveness. The core structure of this compound is an aryloxypropanolamine, and most synthetic strategies revolve around the formation of the ether linkage and the introduction of the isopropylamino group.

Racemic Synthesis of this compound

The initial and most straightforward synthesis of this compound produces a racemic mixture of the (R) and (S) enantiomers. A common approach involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with isopropylamine (B41738).

Experimental Protocol: Racemic Synthesis of this compound

-

Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

-

To a solution of 4-(2-methoxyethyl)phenol (1 mole) in a suitable solvent such as acetone (B3395972) or ethanol, add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 moles).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add epichlorohydrin (1.2 moles) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude epoxide can be purified by vacuum distillation or column chromatography.

-

-

Step 2: Synthesis of (±)-Metoprolol.

-

Dissolve the synthesized 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (1 mole) in a solvent like isopropanol (B130326).

-

Add isopropylamine (2-3 moles) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.

-

The resulting crude this compound base can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the racemic product.

-

Asymmetric Synthesis of (S)-Metoprolol

Pharmacological studies have revealed that the β-blocking activity of this compound resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active and may contribute to side effects. This has driven the development of asymmetric synthetic routes to produce enantiomerically pure (S)-Metoprolol.

One effective strategy involves the use of a chiral building block, such as (R)-glycidyl tosylate or (S)-epichlorohydrin, to introduce the desired stereochemistry.

Experimental Protocol: Asymmetric Synthesis of (S)-Metoprolol

-

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

-

Dissolve 4-(2-methoxyethyl)phenol (1 mole) in a suitable solvent (e.g., N,N-dimethylformamide).

-

Add a base such as potassium carbonate (1.5 moles) and stir the mixture.

-

Add (R)-glycidyl tosylate (1.1 moles) to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction by TLC.

-

Upon completion, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-epoxide.

-

-

Step 2: Synthesis of (S)-Metoprolol.

-

This step is analogous to the racemic synthesis. Dissolve the (S)-epoxide (1 mole) in isopropanol and react with an excess of isopropylamine (2-3 moles) at reflux.

-

Work-up and purification as described for the racemic synthesis will yield (S)-Metoprolol with high enantiomeric purity.

-

This compound Analogues: Exploring Structure-Activity Relationships

The development of this compound spurred further research into analogues with modified structures to investigate their pharmacological properties and potentially improve upon the original compound. These modifications have generally focused on three areas: the aromatic ring, the ether linkage, and the amino group.

Modifications of the Aromatic Ring

The para-substituted 4-(2-methoxyethyl)phenoxy group is a key determinant of this compound's cardioselectivity. Altering the substituent at this position can have a significant impact on β1/β2 selectivity and overall potency.

Modifications of the N-Alkyl Substituent

The isopropyl group on the nitrogen atom is crucial for high affinity to β-adrenergic receptors. Modifications to this group have been explored to understand the steric and electronic requirements for optimal receptor binding.

The synthesis of these analogues generally follows similar synthetic routes to that of this compound, with the appropriate substituted phenol or amine being used in the key reaction steps. For example, to synthesize an analogue with a different N-substituent, the corresponding primary or secondary amine would be used in the epoxide ring-opening step.

Quantitative Pharmacological Data

The following table summarizes the β-adrenergic receptor binding affinities and selectivities for this compound and some of its key analogues. This data is essential for understanding the structure-activity relationships within this class of compounds.

| Compound | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio |

| (S)-Metoprolol | 1.8 ± 0.2 | 52.5 ± 5.1 | ~29 |

| (R)-Metoprolol | 1000 ± 150 | 3000 ± 450 | ~3 |

| Atenolol | 12.6 ± 1.5 | 398 ± 45 | ~32 |

| Propranolol | 1.0 ± 0.1 | 1.2 ± 0.2 | ~1.2 |

Note: Ki values are indicative and can vary depending on the experimental conditions. The data presented here is a representative compilation from various sources.

The data clearly illustrates the stereoselectivity of the β1-adrenergic receptor for the (S)-enantiomer of this compound, which is approximately 550-fold more potent than the (R)-enantiomer at this receptor. The β1/β2 selectivity ratio further highlights the cardioselective nature of this compound compared to the non-selective β-blocker, propranolol.

Conclusion

The discovery and synthesis of this compound marked a pivotal moment in cardiovascular pharmacology. Its development from a non-selective predecessor to a cardioselective agent showcased the power of medicinal chemistry in designing safer and more effective drugs. The synthetic routes to this compound, particularly the asymmetric approaches to the more active (S)-enantiomer, continue to be refined and optimized. The study of this compound's analogues has provided valuable insights into the structure-activity relationships of aryloxypropanolamine β-blockers, guiding the design of future generations of cardiovascular drugs. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a solid foundation for further innovation in the discovery and synthesis of novel β-adrenergic receptor modulators.

An In-depth Guide to the Lipophilic Properties and Tissue Distribution of Metoprolol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its pharmacokinetic profile, particularly its lipophilicity, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive technical overview of this compound's lipophilic properties, its subsequent distribution into various tissues, and the experimental methodologies used to characterize these features. Quantitative data are presented in structured tables, and key experimental workflows are visualized to offer a detailed guide for professionals in drug development and research.

Lipophilic Properties of this compound

The lipophilicity of a drug molecule is a key physicochemical property that influences its ability to cross biological membranes, affecting its overall pharmacokinetic and pharmacodynamic behavior.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

Partition and Distribution Coefficients

The partition coefficient (P) describes the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[3] For ionizable compounds like this compound, the distribution coefficient (D) is used, which accounts for both the ionized and non-ionized forms at a specific pH.

This compound is a moderately lipophilic compound. Its lipophilicity allows it to be readily absorbed from the gastrointestinal tract and to penetrate various tissues, including crossing the blood-brain barrier.[1][4]

Quantitative Lipophilicity Data

The following table summarizes the experimentally determined and calculated lipophilicity values for this compound.

| Parameter | Value | pH | Comments | Source |

| LogP | 1.77 - 2.15 | N/A | Represents the partitioning of the neutral form. | |

| LogD | 0.01 | 7.4 | At physiological pH, this compound is mostly ionized, reducing its partitioning into the lipid phase. | |

| pKa | 9.7 | N/A | As a weak base, this compound is predominantly in its protonated (ionized) form at physiological pH. |

Experimental Protocol: Determination of LogP (OECD 107 Shake-Flask Method)

The Shake-Flask method is a classic and widely accepted technique for the experimental determination of the n-octanol/water partition coefficient.

Principle

A solution of the test substance (this compound) in a two-phase system of n-octanol and water (or a suitable buffer) is established. The system is vigorously shaken to allow for the partitioning of the substance between the two immiscible phases until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.

Detailed Methodology

-

Preparation of Solvents: Both n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: A stock solution of this compound is prepared in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning:

-

Precisely measured volumes of the pre-saturated n-octanol and water are added to a suitable vessel (e.g., a centrifuge tube).

-

A known amount of the this compound stock solution is added.

-

Three tests are typically run with different volume ratios of n-octanol to water.

-

-

Equilibration: The vessel is sealed and shaken vigorously at a constant temperature (typically 20-25°C) until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water phases.

-

Concentration Analysis:

-

An aliquot is carefully removed from each phase.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or LC-MS/MS.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Workflow Diagram

Caption: Workflow for LogP Determination (OECD 107).

Tissue Distribution of this compound

This compound's moderate lipophilicity and large volume of distribution (ranging from 3.2 to 5.6 L/kg) facilitate its wide distribution into various tissues and organs. This property is crucial for its therapeutic effect on cardiac tissue but also for its potential side effects related to penetration into other systems, such as the central nervous system (CNS).

Key Distribution Sites

This compound distributes extensively to several key organs. It is known to cross the blood-brain barrier and the placenta and is also excreted into breast milk. Key sites of distribution include:

-

Heart

-

Brain

-

Lungs

-

Kidneys

-

Liver

Quantitative Tissue Distribution Data

The following table summarizes the tissue-to-plasma concentration ratios for this compound from preclinical studies. Note that these values can vary based on the animal model, dose, and time of measurement.

| Tissue | Tissue-to-Plasma Ratio (Kp) | Comments | Source |

| Brain | ~0.78 (CSF/plasma) | This compound effectively crosses the blood-brain barrier. | |

| Heart | High | As the primary target organ, significant accumulation is expected. | |

| Lungs | High | Extensive distribution to the lungs is observed. | |

| Liver | High | The liver is a major site of both distribution and metabolism. | |

| Kidneys | High | The kidneys are involved in the excretion of this compound and its metabolites. |

Experimental Protocol: In Vivo Tissue Distribution Study

Tissue distribution studies are typically conducted in animal models to understand how a drug distributes throughout the body over time.

Principle

The test drug (this compound) is administered to a group of animals (commonly rodents). At predefined time points, animals are euthanized, and various tissues, along with blood/plasma, are collected. The concentration of the drug in each tissue is quantified to determine its distribution profile.

Detailed Methodology

-

Animal Model: Select an appropriate animal species (e.g., Wistar rats or ICR mice). Animals should be acclimatized before the study.

-

Drug Administration: Administer this compound to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Sample Collection:

-

At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.

-

Collect blood samples (via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

-

Harvest key organs of interest (e.g., brain, heart, lungs, liver, kidneys).

-

-

Sample Processing:

-

Rinse harvested tissues with cold saline to remove excess blood, blot dry, and weigh.

-

Homogenize each tissue sample in a suitable buffer to create a uniform mixture.

-

-

Analyte Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and tissue homogenates to isolate this compound and an internal standard.

-

Quantitative Analysis:

-

Analyze the extracted samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for its high sensitivity and specificity.

-

Generate a calibration curve in each matrix (plasma and different tissue homogenates) to accurately quantify the drug concentration.

-

-

Data Analysis:

-

Calculate the drug concentration in plasma (ng/mL) and in each tissue (ng/g).

-

Determine pharmacokinetic parameters, including the tissue-to-plasma concentration ratio (Kp).

-

Workflow Diagram

Caption: Workflow for an In Vivo Tissue Distribution Study.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of β-1 adrenergic receptors, which are predominantly located in cardiac tissue. By competitively blocking these receptors, this compound prevents endogenous catecholamines (like adrenaline and noradrenaline) from binding and initiating their downstream signaling cascade. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.

The signaling pathway involves the G-protein coupled β-1 receptor. Catecholamine binding normally activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular effects that increase heart rate and contractility. This compound interrupts this pathway at the receptor level.

Signaling Pathway Diagram

Caption: this compound's inhibitory action on the β-1 adrenergic signaling pathway.

Conclusion

The moderate lipophilicity of this compound, characterized by a LogP value in the range of 1.77-2.15, is a defining feature of its pharmacokinetic profile. This property facilitates its effective absorption and extensive distribution to target tissues like the heart, as well as off-target sites such as the brain. Understanding the principles and methodologies behind the determination of lipophilicity and tissue distribution is essential for drug development professionals. The protocols and data presented in this guide serve as a foundational resource for the preclinical evaluation and optimization of this compound and other related pharmaceutical compounds.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Metoprolol

For Researchers, Scientists, and Drug Development Professionals

Abstract